

Application Notes and Protocols for UB-165 (fumarate) in Rat Brain Synaptosomes

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Compound of Interest		
Compound Name:	UB-165 (fumarate)	
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These application notes provide detailed protocols for the use of **UB-165** (fumarate), a nicotinic acetylcholine receptor (nAChR) agonist, in studies involving rat brain synaptosomes. The information is intended for researchers, scientists, and drug development professionals investigating nicotinic pharmacology and neurotransmitter release.

Introduction to UB-165 (fumarate)

UB-165 is a potent nAChR agonist, synthesized as a hybrid of anatoxin-a and epibatidine.[1][2] It exhibits selectivity for different nAChR subtypes, acting as a full agonist at the $\alpha3\beta2$ isoform and a partial agonist at the $\alpha4\beta2^*$ isoform. UB-165 has a high affinity for nicotine binding sites in the rat brain, with a Ki value of 0.27 nM. Its unique pharmacological profile makes it a valuable tool for dissecting the roles of specific nAChR subtypes in modulating neurotransmitter release, particularly dopamine release from striatal synaptosomes.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of UB-165 and other nicotinic agonists on dopamine release and ion flux in rat brain synaptosomes.

Table 1: Potency and Efficacy of Nicotinic Agonists on [3H]-Dopamine Release from Rat Striatal Synaptosomes



Compound	EC ₅₀ (nM)	Relative Efficacy
(±)-Epibatidine	2.4	1
(±)-Anatoxin-a	134	0.4
(±)-UB-165	88	0.2
(-)-Nicotine	1590	>0.4

Data sourced from references[1][2][4].

Table 2: Effect of α-Conotoxin-MII on Agonist-Evoked [3H]-Dopamine Release

Agonist	% Inhibition by α-Conotoxin-MII
(±)-Epibatidine	48%
(±)-Anatoxin-a	56%
(±)-UB-165	88%

Data sourced from references[1][2][4]. This suggests that UB-165 has a very low efficacy at the α -conotoxin-MII-insensitive nAChR subtype.[1][2][4]

Table 3: Potency of UB-165 and Anatoxin-a on Intracellular Ca²⁺ Increase in SH-SY5Y Cells

Compound	EC ₅₀ (nM)
(±)-UB-165	154 ± 20
(±)-Anatoxin-a	530 ± 92

Data sourced from reference[1]. This assay serves as a functional measure for native α 3-containing nAChRs.[2][4]

Experimental Protocols

Protocol 1: Preparation of Rat Brain Synaptosomes

Methodological & Application





This protocol describes the preparation of synaptosomes, which are isolated nerve terminals, from rat brain tissue.[5] This procedure is based on differential centrifugation.[1]

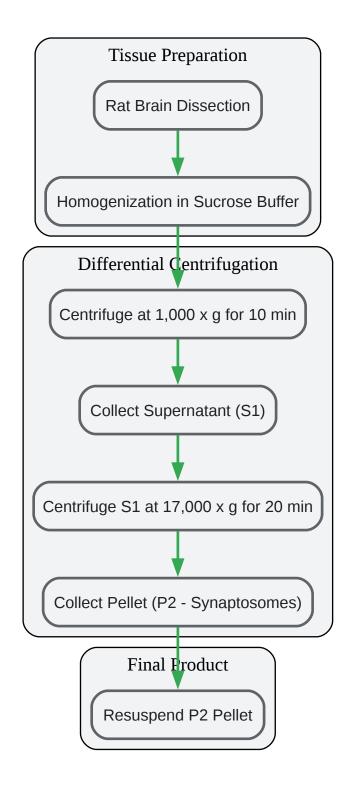
Materials:

- Rat brain (e.g., striatum or thalamus)
- Homogenization Buffer: 0.32 M Sucrose in 5 mM HEPES, pH 7.5, ice-cold
- Centrifuge tubes
- Glass-Teflon homogenizer
- Refrigerated centrifuge

Procedure:

- Euthanize the rat according to approved animal welfare protocols and rapidly dissect the desired brain region (e.g., striatum) on ice.
- Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.
- Homogenize the tissue using a glass-Teflon homogenizer with 10-15 gentle strokes.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
- Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.
- The resulting pellet (P2) is the crude synaptosomal fraction. The supernatant (S2) is discarded.
- Resuspend the P2 pellet in a suitable buffer for the subsequent experiment (e.g., Krebs-Ringer buffer).





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Workflow for the preparation of rat brain synaptosomes.



Protocol 2: [³H]-Dopamine Release Assay from Striatal Synaptosomes

This protocol measures the ability of UB-165 to stimulate the release of pre-loaded [³H]-dopamine from rat striatal synaptosomes.

Materials:

- Prepared striatal synaptosomes (Protocol 1)
- Krebs-Ringer Buffer (KRB): 124 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 2 mM CaCl₂, pH 7.4
- [3H]-Dopamine
- **UB-165** (fumarate) and other test compounds
- · Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- Resuspend the striatal synaptosomes in KRB.
- Load the synaptosomes with [3H]-dopamine (e.g., 50 nM) by incubating for 15 minutes at 37°C.
- After incubation, wash the synaptosomes twice with fresh KRB to remove excess [³H]dopamine. This can be done by centrifugation and resuspension.
- Aliquot the loaded synaptosomes into tubes.
- Pre-incubate the synaptosomes for 5 minutes at 37°C.
- Add varying concentrations of UB-165 or other test compounds and incubate for a short period (e.g., 2 minutes) to stimulate release.

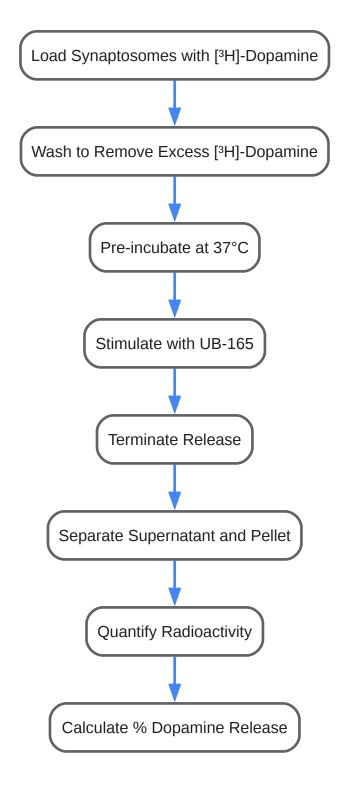






- Terminate the release by rapid filtration or by adding an ice-cold stop buffer and centrifugation.
- Collect the supernatant, which contains the released [3H]-dopamine.
- Lyse the synaptosomes in the pellet to determine the amount of [3H]-dopamine remaining.
- Add both the supernatant and the lysed pellet fractions to separate scintillation vials with scintillation fluid.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the percentage of total [3H]-dopamine released for each condition.





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Experimental workflow for the [3H]-dopamine release assay.



Protocol 3: ⁸⁶Rb⁺ Efflux Assay from Thalamic Synaptosomes

This assay is used to assess the functional activity of nAChRs, particularly the $\alpha 4\beta 2^*$ subtype, by measuring ion flux. 86 Rb⁺ is used as a tracer for K⁺.[1] UB-165 acts as a very weak partial agonist in this assay.[2][4]

Materials:

- Prepared thalamic synaptosomes (Protocol 1)
- Uptake Buffer: 140 mM NaCl, 1.5 mM KCl, 2.0 mM CaCl₂, 1.0 mM MgSO₄, 25 mM HEPES, 20 mM glucose, pH 7.5
- 86Rb+
- UB-165 (fumarate) and other test compounds
- Mecamylamine (a non-selective nAChR antagonist)

Procedure:

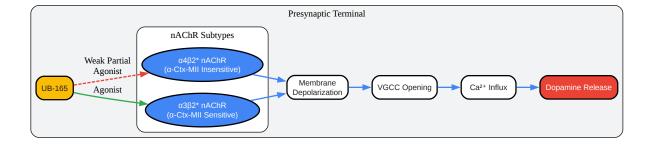
- Prepare P2 synaptosomes from rat thalamus as described in Protocol 1.[1]
- Load the synaptosomes with ⁸⁶Rb⁺ by incubating them in Uptake Buffer containing ⁸⁶Rb⁺ for 30 minutes at 22°C.[1]
- Wash the synaptosomes to remove extracellular ⁸⁶Rb⁺.
- Aliquot the loaded synaptosomes.
- Add varying concentrations of UB-165 or other agonists to the synaptosomes and incubate for a defined period (e.g., 30 seconds).
- Terminate the efflux by rapid filtration and washing with ice-cold buffer.
- The amount of ⁸⁶Rb⁺ remaining in the synaptosomes on the filter is quantified using a scintillation counter.



- Calculate the amount of ⁸⁶Rb⁺ efflux as the difference between the amount of radioactivity in unstimulated and stimulated synaptosomes.
- To confirm the involvement of nAChRs, a parallel experiment can be run in the presence of mecamylamine.

Signaling Pathway

UB-165 modulates dopamine release from striatal nerve terminals through its interaction with presynaptic nAChRs. The current understanding suggests the involvement of at least two subtypes of nAChRs: an α -conotoxin-MII-sensitive subtype (likely containing $\alpha3\beta2$ subunits) and an α -conotoxin-MII-insensitive subtype (putatively $\alpha4\beta2^*$).[1][2][3] UB-165 is a poor agonist at the α -conotoxin-MII-insensitive subtype.[1][4] Activation of these receptors leads to membrane depolarization, opening of voltage-gated calcium channels (VGCCs), and subsequent Ca²⁺-dependent exocytosis of dopamine.



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Proposed signaling pathway for UB-165-mediated dopamine release.

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